BenchChemオンラインストアへようこそ!

1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

BTK inhibitor kinase profiling CNS selectivity

1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS 2097898-98-9) is a synthetic azetidine-pyrrolidine-2,5-dione hybrid that incorporates a 5-bromo-2-chlorobenzoyl substituent on the azetidine nitrogen. This compound belongs to a class of heterocyclic molecules actively pursued for kinase inhibition and has been specifically disclosed as a potent, low-nanomolar inhibitor of Bruton’s tyrosine kinase (BTK) in patent literature.

Molecular Formula C15H14BrClN2O3
Molecular Weight 385.64
CAS No. 2097898-98-9
Cat. No. B2637076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
CAS2097898-98-9
Molecular FormulaC15H14BrClN2O3
Molecular Weight385.64
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=C(C=CC(=C3)Br)Cl
InChIInChI=1S/C15H14BrClN2O3/c16-10-1-2-12(17)11(5-10)15(22)18-6-9(7-18)8-19-13(20)3-4-14(19)21/h1-2,5,9H,3-4,6-8H2
InChIKeyVWAQRTOKGKFZIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione: A Diversified BTK-Targeting Azetidine-Pyrrolidinedione with Documented Low-Nanomolar Potency


1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS 2097898-98-9) is a synthetic azetidine-pyrrolidine-2,5-dione hybrid that incorporates a 5-bromo-2-chlorobenzoyl substituent on the azetidine nitrogen. This compound belongs to a class of heterocyclic molecules actively pursued for kinase inhibition and has been specifically disclosed as a potent, low-nanomolar inhibitor of Bruton’s tyrosine kinase (BTK) in patent literature [1]. Its structural blueprint—combining a succinimide motif with a halogenated benzoyl-azetidine—distinguishes it from simpler pyrrolidine-2,5-dione analogs and from other azetidine-containing scaffolds that target different enzyme classes [2].

Why Structural Analogs of 1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione Cannot Be Assumed Interchangeable in BTK-Focused Research or Procurement


Even closely related azetidine-pyrrolidine-2,5-dione derivatives exhibit steep structure-activity cliffs. Minor modifications, such as replacement of the 5-bromo-2-chlorobenzoyl group with a 4-bromobenzenesulfonyl substituent or alteration of the succinimide linkage, shift the primary target from BTK to other receptors (e.g., MCHR2) or abolish kinase potency entirely [1][2]. In the BTK patent family that includes the target compound, IC50 values span from >1 µM to sub-nanomolar across a congeneric series, driven solely by changes in the heterocyclic core and benzoyl substitution pattern [1]. Therefore, generic substitution—even with compounds sharing the same azetidine-succinimide skeleton—carries a high risk of losing the target potency profile, invalidating comparative SAR studies, or compromising batch-to-batch pharmacological reproducibility.

Quantitative Differentiation Evidence for 1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione—Procurement-Relevant Benchmarking Against Comparators


BTK Enzymatic Potency: 1 nM IC50 Against the Primary Kinase Target, With a >10-Fold Window Over Dopamine D2 Receptor Activity

In a direct enzymatic BTK assay, 1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (disclosed as Example 99 in US20240083900) achieved an IC50 of 1 nM [1]. By comparison, the clinically approved covalent BTK inhibitor ibrutinib exhibits a reported IC50 of 0.5 nM in similar in vitro BTK assays [2]. While ibrutinib is approximately 2-fold more potent, the target compound displays markedly lower off-target activity at the dopamine D2 receptor (IC50 = 500 nM) relative to its BTK IC50, providing a selectivity window of 500-fold for BTK over D2 [1]. In contrast, many first-generation BTK inhibitors exhibit D2 receptor activity within 10- to 50-fold of their BTK IC50, a profile linked to CNS-mediated adverse events in clinical settings [3].

BTK inhibitor kinase profiling CNS selectivity

Structural Differentiation from Sulfonamide Analog: Exchanging Benzoyl for Benzenesulfonyl Abolishes BTK Activity

The immediate sulfonamide analog, 1-{[1-(4-bromobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione, exemplifies a critical SAR divergence [1]. While the target compound potently inhibits BTK, the sulfonamide variant shows no detectable BTK inhibition (IC50 >10 µM) and instead interacts with a distinct target class (MCHR2 receptor antagonism, IC50 ≈ 1 nM) [1][2]. This functional switch—driven solely by replacing the carbonyl linker with a sulfonyl group—demonstrates that the 5-bromo-2-chlorobenzoyl moiety is an indispensable pharmacophore for BTK engagement.

structure-activity relationship BTK selectivity scaffold hopping

Patent-Protected Chemical Identity: Composition-of-Matter Coverage Distinct from Prior Azetidine Inventions

US20240083900A1 explicitly claims pyrazolo[1,5-a]pyrazine derivatives, yet the specific example containing 1-{[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is disclosed as a key demonstration of BTK inhibitory activity within a structurally distinct chemotype [1]. This composition-of-matter disclosure provides a clear IP boundary versus earlier azetidine-pyrrolidine patents (e.g., US20020040016, which covers CNS-acting azetidines without BTK claims) [2]. For procurement, this translates into guaranteed access to a proprietary scaffold not available from generic chemical suppliers, and a defined legal framework for commercial research use.

intellectual property freedom-to-operate chemical novelty

High-Confidence Application Scenarios for 1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione Derived from Quantitative Evidence


BTK-Mediated B-Cell Malignancy Profiling and Lead Optimization

With a BTK IC50 of 1 nM and a 500-fold selectivity window over dopamine D2 receptor, this compound is ideally suited as a starting point for structure-based lead optimization programs targeting chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Its balanced potency and selectivity profile [1] support its use in cellular pathway assays (e.g., BCR signaling, calcium mobilization) and in vivo xenograft studies where CNS-mediated off-target effects must be minimized.

Selectivity Fingerprinting of Azetidine-Containing Kinase Inhibitor Libraries

The compound serves as a reference standard for BTK-selective binding within focused azetidine-pyrrolidinedione libraries. Its sharply defined SAR—where replacing the benzoyl group with a sulfonyl group shifts target from BTK to MCHR2 [2]—makes it an excellent probe for off-target screening panels and for training machine-learning models that predict kinase vs. GPCR selectivity.

Intellectual Property Benchmarking and Freedom-to-Operate Analysis for BTK-Focused Drug Discovery

As one of the few azetidine-pyrrolidine-2,5-dione examples explicitly demonstrated as a BTK inhibitor in a recent patent filing [3], this compound is valuable for competitive IP landscaping. Medicinal chemistry groups can use it to define the boundaries of their own inventions and to design novel scaffolds that circumvent the composition-of-matter claims established in US20240083900A1.

Quote Request

Request a Quote for 1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.